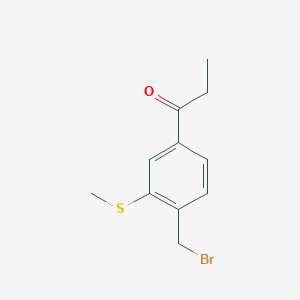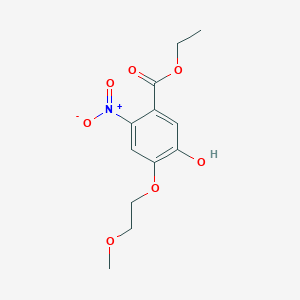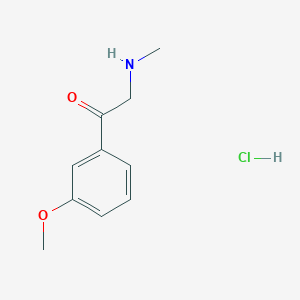
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a methylthio group, and a phenyl ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methylthio-3-methylphenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Products with various functional groups replacing the bromomethyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methylthio group is oxidized to form sulfoxides or sulfones, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: Similar structure but with different positions of the bromomethyl and methylthio groups.
2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of a propanone backbone.
Uniqueness
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromomethyl and methylthio groups provides versatility in chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-10(13)8-4-5-9(7-12)11(6-8)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
RBPDBYRIUOZBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)


![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
